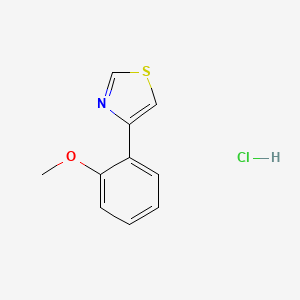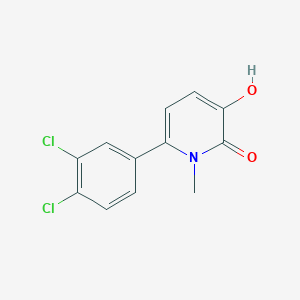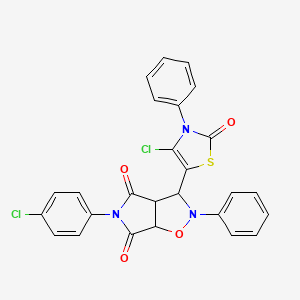![molecular formula C30H24N6O6 B15174750 N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5'-nitro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B15174750.png)
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5'-nitro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5’-nitro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide” is a synthetic organic compound characterized by its complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5’-nitro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the nitro group and the formation of the spirocyclic structure. The final step involves the acylation of the phenyl group with acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
“N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5’-nitro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The indole and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride, oxidizing agents like potassium permanganate, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional carbonyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5’-nitro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound may be studied for its potential interactions with biological macromolecules. Its indole moiety is known to interact with proteins and nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, “N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5’-nitro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide” may be investigated for its pharmacological properties. Its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent could be explored through preclinical and clinical studies.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and electronic devices. Its complex structure may impart unique physical and chemical characteristics to these materials.
Mecanismo De Acción
The mechanism of action of “N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5’-nitro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide” involves its interaction with specific molecular targets. The indole moiety may bind to protein receptors or enzymes, modulating their activity. The nitro group could participate in redox reactions, generating reactive oxygen species that affect cellular processes. The spirocyclic structure may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5’-amino-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide
- N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5’-hydroxy-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide
Uniqueness
The uniqueness of “N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5’-nitro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide” lies in its combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C30H24N6O6 |
|---|---|
Peso molecular |
564.5 g/mol |
Nombre IUPAC |
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5'-nitro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C30H24N6O6/c1-15(37)32-17-6-8-18(9-7-17)35-27(38)25-24(12-16-14-31-22-5-3-2-4-20(16)22)34-30(26(25)28(35)39)21-13-19(36(41)42)10-11-23(21)33-29(30)40/h2-11,13-14,24-26,31,34H,12H2,1H3,(H,32,37)(H,33,40)/t24?,25-,26+,30?/m1/s1 |
Clave InChI |
ILDAYPHPBURGQG-BBYYJEGRSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)N2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)[N+](=O)[O-])NC4=O)NC3CC6=CNC7=CC=CC=C76 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)[N+](=O)[O-])NC4=O)CC6=CNC7=CC=CC=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


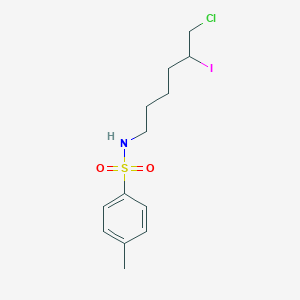
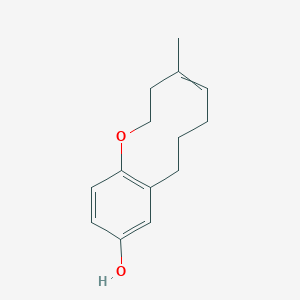
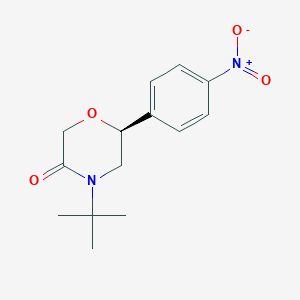
![2-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxyacetamide](/img/structure/B15174709.png)

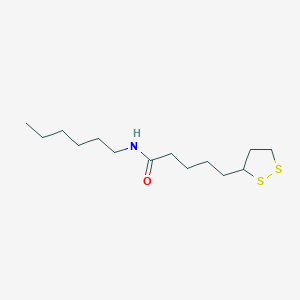
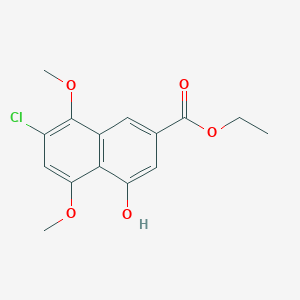
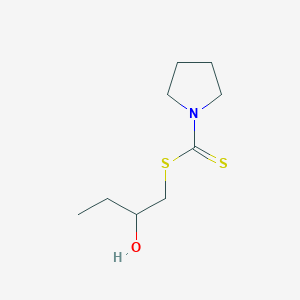


![Methanone, [(3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl](tetrahydro-2H-pyran-4-yl)-](/img/structure/B15174755.png)
